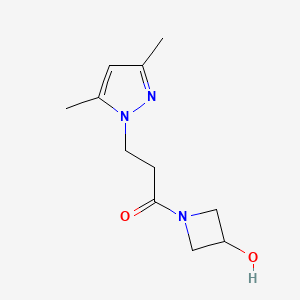
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one
Descripción general
Descripción
The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one” has the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound aren’t detailed in the sources I found .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Structural Diversity
- A study by Roman (2013) describes the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, indicating the versatility of such compounds in synthetic chemistry for generating diverse molecular structures (Roman, 2013).
Antimicrobial and Anticancer Agents
- Hafez et al. (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer activity, suggesting the potential of pyrazole-based compounds in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Another research by Rahmouni et al. (2014) on isoxazolines and isoxazoles derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one shows the synthetic potential and biological relevance of similar compounds (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Biological Activity Studies
- Al-Smaisim (2012) explored the synthesis, characterization, and biological activity of 3,5-dimethyl-1H-pyrazole derivatives, showcasing the antimicrobial potential of these compounds (Al-Smaisim, 2012).
- Zaki, Sayed, and Elroby (2016) investigated the regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of pyrazoline, pyrazolo[3,4-d]pyridazines, and other derivatives, further indicating the biological importance of pyrazole-based compounds (Zaki, Sayed, & Elroby, 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-9(2)14(12-8)4-3-11(16)13-6-10(15)7-13/h5,10,15H,3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHLCWUHRXTEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



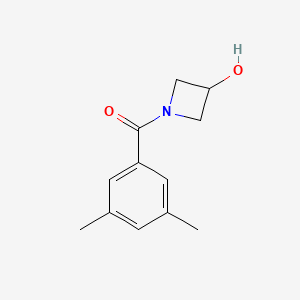
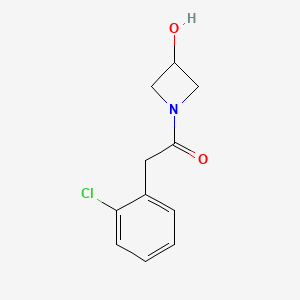

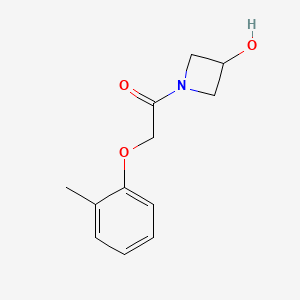

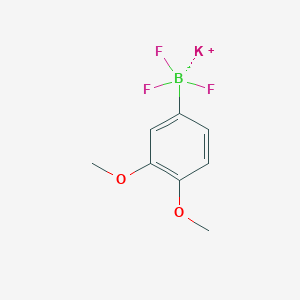
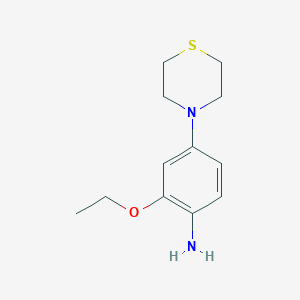
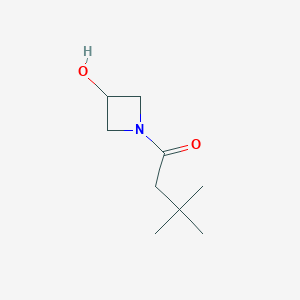

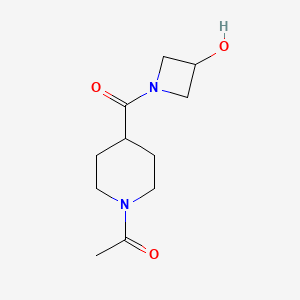
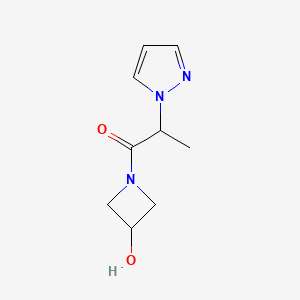
![3-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1468824.png)

![N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468827.png)